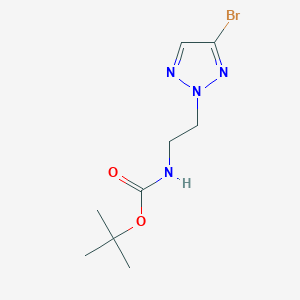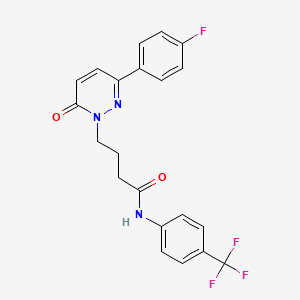
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms and a pyridazine ring might bestow distinctive physical-chemical properties .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist
One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration. This compound, with a long central duration of action and high solubility in water, demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer Activity
Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives. These compounds were synthesized and demonstrated potent antioxidant activity in vitro, which suggests potential applications in cancer treatment (Mehvish & Kumar, 2022).
Antimicrobial Activity
Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown that these derivatives have significant antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).
Pyrrolo[1,2-b]pyridazine Derivatives
The expedient new synthesis of pyrrolo[1,2-b]pyridazine derivatives from 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been documented. These derivatives may have various pharmaceutical applications due to their novel structures (Sagyam et al., 2009).
Polysubstituted Pyridazinones
Studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine have outlined a method for creating a variety of polyfunctional systems that could be useful in drug discovery, highlighting the versatility of pyridazinone scaffolds in medicinal chemistry (Pattison et al., 2009).
Indolylpyridazinone Derivatives
The efficient synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, have been reported. These derivatives were shown to have potential antibacterial activity, further emphasizing the utility of such compounds in developing new therapeutics (Abubshait, 2007).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would likely involve interaction with biological targets in the body. If it’s an agrochemical, it might act by interfering with the life cycle of pests or by enhancing the growth of plants .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDPUNFNBAVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)
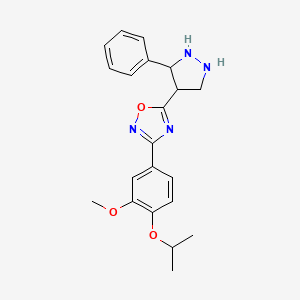
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2770965.png)
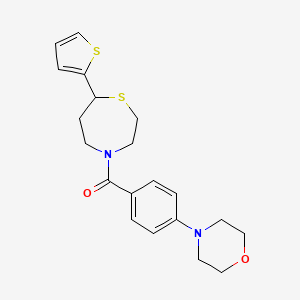
![4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2770967.png)
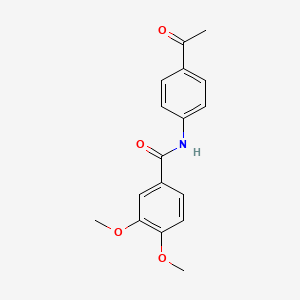
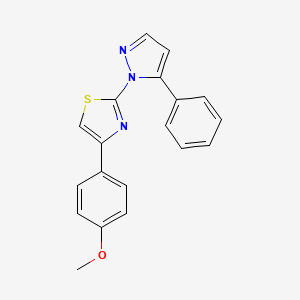
![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)
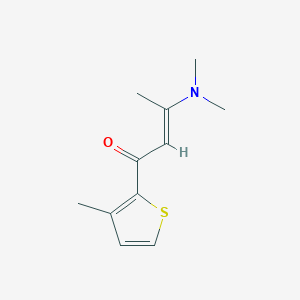
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)
![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)
